C-Veratroylglycol
CAS No.: 168293-10-5
Cat. No.: VC21346764
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 168293-10-5 |
---|---|
Molecular Formula | C10H12O5 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3 |
Standard InChI Key | UTXNRISXYKZJTH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)C(CO)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)C(CO)O)O |
Chemical Properties and Structure
C-Veratroylglycol, also known by its IUPAC name 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, belongs to the phenylpropanoids class of compounds. Its molecular structure consists of a phenyl ring with hydroxyl and methoxy substituents, which contribute to its biological activities, particularly its antioxidant properties.
Physical and Chemical Characteristics
The compound presents as a powder with the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol . Its physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H12O5 |
Molecular Weight | 212.20 g/mol |
Physical Appearance | Powder |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 478.4 ± 45.0 °C |
Flash Point | 194.1 ± 22.2 °C |
LogP | -0.22 |
PubChem ID | 15765124 |
The relatively low LogP value (-0.22) indicates moderate hydrophilicity, which influences its solubility profile and potential for biological interactions. This characteristic is important when considering its pharmacokinetic properties and potential applications in various biological systems.
Structural Identifiers
For precise identification and structural representation, the following identifiers are commonly used in chemical databases and literature:
Identifier | Value |
---|---|
SMILES | COC1=C(C=CC(=C1)C(=O)C(CO)O)O |
Standard InChI | InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3 |
Standard InChIKey | UTXNRISXYKZJTH-UHFFFAOYSA-N |
These structural identifiers provide unambiguous representation of the molecule, facilitating accurate retrieval of information from chemical databases and ensuring consistency in structure-related discussions .
Synthesis Methods
The synthesis of C-Veratroylglycol involves several possible chemical routes, though specific published protocols remain limited in the available literature.
Reaction Conditions
Optimal synthesis conditions typically employ:
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Controlled oxidation reactions to introduce hydroxyl groups at specific positions
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Catalysts to facilitate targeted functional group modifications
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Specific temperature and pressure conditions to maximize yield and purity
The complexity of these synthetic routes presents challenges in research, including optimization of synthesis efficiency, development of effective purification methods, and comprehensive characterization of the product.
Biological Activities
C-Veratroylglycol demonstrates several noteworthy biological activities that make it a compound of interest for both basic research and potential therapeutic applications.
Antioxidant Properties
The compound exhibits significant antioxidant activity, with studies indicating an IC value of less than 100 μM. This suggests effectiveness in scavenging free radicals and mitigating oxidative stress. The antioxidant mechanism primarily involves:
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Donation of hydrogen atoms from hydroxyl groups to neutralize free radicals
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Prevention of oxidative damage to cellular components
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Protection of biological systems from oxidative stress-related conditions
These properties are particularly significant given the role of oxidative stress in various chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.
Applications in Research and Industry
The unique chemical structure and biological properties of C-Veratroylglycol position it as a valuable compound in several research and industrial contexts.
Scientific Research Applications
In scientific research, C-Veratroylglycol serves multiple functions:
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As a precursor in the synthesis of more complex organic molecules
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As a model compound for studying antioxidant mechanisms
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In investigations of potential therapeutic effects, including anti-inflammatory and anticancer properties
Industrial Applications
The industrial applications of C-Veratroylglycol, while still emerging, potentially include:
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Production of antioxidants for food preservation
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Development of functional materials with specific chemical properties
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Incorporation into pharmaceutical formulations targeting oxidative stress-related conditions
The full industrial potential of this compound remains to be explored, with ongoing research likely to expand its applications in various sectors.
Comparative Analysis with Similar Compounds
Understanding C-Veratroylglycol in relation to structurally similar compounds provides valuable context for its unique properties and potential applications.
Structural Relatives
Compounds structurally related to C-Veratroylglycol include:
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3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
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2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
Comparative Advantages
C-Veratroylglycol is distinguished by its specific hydroxylation pattern, which enhances its antioxidant properties compared to related compounds. The presence of both hydroxyl and methoxy groups contributes to its unique stability and reactivity profile, making it valuable for specialized applications in research and potential therapeutic development.
Research Challenges and Future Directions
Despite its promising properties, research on C-Veratroylglycol faces several challenges that define future investigative priorities.
Current Research Limitations
Key limitations in current research include:
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Efficiency of synthesis methods
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Development of optimal purification protocols
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Comprehensive characterization of physicochemical properties
Future Research Opportunities
Future research directions may focus on:
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Elucidating detailed mechanisms of antioxidant and anti-inflammatory actions
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Exploring potential applications in various therapeutic contexts
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Developing improved synthetic pathways to enhance yield and purity
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Investigating structure-activity relationships to design more potent derivatives
These research avenues would significantly enhance understanding of C-Veratroylglycol's potential and expand its applications in both scientific and industrial contexts.
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